4-Thiazolethiol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
172366-71-1 |
|---|---|
Molecular Formula |
C3H3NS2 |
Molecular Weight |
117.2 g/mol |
IUPAC Name |
1,3-thiazole-4-thiol |
InChI |
InChI=1S/C3H3NS2/c5-3-1-6-2-4-3/h1-2,5H |
InChI Key |
ZDWVOYRAWVKGHA-UHFFFAOYSA-N |
SMILES |
C1=C(N=CS1)S |
Canonical SMILES |
C1=C(N=CS1)S |
Synonyms |
4-Thiazolethiol |
Origin of Product |
United States |
Synthetic Methodologies for 4 Thiazolethiol and Its Derivatives
Classical and Contemporary Synthetic Pathways to 4-Thiazolethiol
The construction of the this compound ring system can be achieved through several established and evolving synthetic strategies. These methods often involve the formation of the thiazole (B1198619) ring from acyclic precursors.
Cyclization Reactions in this compound Synthesis
Cyclization reactions are a cornerstone in the synthesis of this compound. These reactions typically involve the formation of the thiazole ring from open-chain compounds containing the necessary nitrogen, sulfur, and carbon atoms. A common approach involves the reaction of compounds containing an α-haloketone moiety with a source of thiocarbonyl. For instance, starting from appropriate α-halo ketones, cyclization can lead to the formation of the thiazole ring. smolecule.com The specific reagents and conditions can be tailored to favor the formation of the desired 4-thiolated product.
Another key cyclization strategy involves the use of pyridinium (B92312) and quinolinium 1,4-zwitterions. mdpi.com These versatile building blocks can participate in cyclization reactions to form various heterocyclic systems, including thiazole derivatives. mdpi.com For example, a (3 + 3) cyclization strategy using pyridinium 1,4-zwitterions has been devised for the synthesis of 1,4-thiazine derivatives, which can be precursors or structurally related to thiazoles. mdpi.com
Multi-Step Approaches for this compound Generation
Multi-step synthesis provides a strategic approach to construct complex molecules like this compound and its derivatives from simpler starting materials. vapourtec.comyoutube.comyoutube.com This methodology allows for the controlled and sequential introduction of functional groups, which is often necessary when the desired compound cannot be synthesized in a single step. vapourtec.com
Advanced Synthetic Strategies for this compound Derivatives
The development of advanced synthetic methods has enabled the efficient and diverse synthesis of this compound derivatives. These strategies often focus on one-pot reactions, the use of specific intermediates, and the modification of existing heterocyclic systems.
One-Pot Condensation and Cyclocondensation Reactions
One-pot reactions have emerged as a powerful tool for the synthesis of complex molecules, including thiazole derivatives, by combining multiple reaction steps into a single operation without isolating intermediates. researchgate.netrsc.orgnih.govmdpi.com This approach offers several advantages, including reduced reaction times, lower costs, and increased efficiency.
For instance, a one-pot, three-component reaction has been developed for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives using 2-(2-benzylidene hydrazinyl)-4-methylthiazole as a starting precursor. nih.gov Similarly, fused tricyclic benzimidazole–thiazinone derivatives have been synthesized in a one-pot reaction between trans-substituted acrylic acids and 1H-benzo[d]imidazole-2-thiol. mdpi.com The Kabachnik–Fields reaction, facilitated by a catalyst like lithium perchlorate, provides another example of a one-pot synthesis for α-aminophosphonate derivatives of pyrazolo[4,3-d]thiazole. rsc.org
Synthesis via Thiosemicarbazide (B42300) and Carbon Disulfide Intermediates
Thiosemicarbazide and carbon disulfide are crucial reagents in the synthesis of various sulfur and nitrogen-containing heterocycles, including derivatives of thiazole and thiadiazole. wikipedia.orgfishersci.seconnectjournals.commdpi.comchemmethod.comresearchgate.net These intermediates provide the necessary building blocks for constructing the heterocyclic ring.
A common method involves the reaction of a hydrazide with carbon disulfide in the presence of a base to form a potassium dithiocarbazate intermediate. mdpi.com This intermediate can then be cyclized to form the desired heterocyclic ring. For example, the reaction of furan-2-carboxylic acid hydrazide with carbon disulfide in ethanolic potassium hydroxide (B78521) yields potassium 3-(2-furoyl)dithiocarbazate. mdpi.com Thiosemicarbazide can also be reacted with carbon disulfide and anhydrous sodium carbonate in ethanol (B145695) to prepare 5-amino-1,3,4-thiadiazole-2-thiol, a versatile precursor for further derivatization. chemmethod.comresearchgate.netresearchgate.net
Table 1: Synthesis of Heterocyclic Compounds from Thiosemicarbazide and Carbon Disulfide
| Starting Material | Reagents | Intermediate/Product | Reference |
|---|---|---|---|
| Furan-2-carboxylic acid hydrazide | Carbon disulfide, Potassium hydroxide | Potassium 3-(2-furoyl)dithiocarbazate | mdpi.com |
| Phenylacetic acid hydrazide | Carbon disulfide, Potassium hydroxide | Potassium 3-(phenylacetyl)dithiocarbazate | mdpi.com |
| Thiosemicarbazide | Carbon disulfide, Anhydrous sodium carbonate | 5-Amino-1,3,4-thiadiazole-2-thiol | chemmethod.comresearchgate.netresearchgate.net |
| Thiosemicarbazide | Aromatic aldehydes | Thiosemicarbazone derivatives | chemmethod.com |
Derivatization from Precursor Thiazoles and Thiadiazoles
The synthesis of this compound derivatives can also be achieved by modifying pre-existing thiazole or thiadiazole rings. connectjournals.comresearchgate.netresearchgate.netontosight.aiclockss.orgmdpi.comnih.govchemmethod.com This approach allows for the introduction of various substituents and the creation of a diverse library of compounds.
One strategy involves the synthesis of a core thiazole or thiadiazole structure, which is then functionalized in subsequent steps. For example, 2-amino-5-mercapto-1,3,4-thiadiazole can be prepared and then used as a starting material for a wide range of derivatives. researchgate.netresearchgate.net The amino and thiol groups on this precursor are reactive sites that can be readily modified. Another approach is the cyclization of thiosemicarbazide with reagents like chloroacetyl chloride to form a thiazole ring, which can then be further derivatized. researchgate.netresearchgate.net The synthesis of 2-aminothiazole (B372263) analogues can be achieved through the cyclization of 2-thiocyanoacetophenones, and these can then be N-acylated to produce a variety of derivatives. nih.gov Similarly, 1,3,4-thiadiazole (B1197879) derivatives can be synthesized from acid hydrazides and subsequently converted to azo compounds. chemmethod.com
Catalytic Approaches in this compound Derivative Synthesis
The synthesis of thiazole derivatives is significantly enhanced by the use of catalysts, which can increase reaction rates, improve yields, and promote more environmentally benign conditions. nih.gov A variety of catalytic systems, including biocatalysts, nano-catalysts, and organocatalysts, have been successfully applied.
One eco-friendly approach involves the use of a chitosan-grafted terephthalohydrazide Schiff's base hydrogel (TCsSB) as a biocatalyst. nih.gov This catalyst has been effectively used in the synthesis of novel thiazole derivatives under ultrasonic irradiation, offering advantages like mild reaction conditions, rapid reaction times, and high yields. nih.gov The catalyst demonstrates high thermal stability and can be recycled multiple times without a significant loss of activity. nih.gov Optimization studies for the synthesis of specific thiazole derivatives revealed that the best results were achieved using 15% wt. of TCsSB in ethanol at 35°C for 20 minutes under ultrasonic conditions. nih.gov
Heterogeneous catalytic systems are prized for their ease of separation and recycling, contributing to cleaner and more efficient chemical processes. nih.gov For instance, the synthesis of 2-amino-4-aryl thiazole derivatives has been accomplished using a nano-magnetic catalyst comprised of functionalized 4-amino-pyridine silica-supported magnetic nanoparticles (MNPs@SiO2-Pr-AP) in combination with N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA). researchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also established methods for synthesizing complex aryl-substituted thiazole derivatives. scirp.org These reactions typically involve the coupling of a thiazole-boronic acid or ester with an aryl halide in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and a base. scirp.org This methodology is a cornerstone in modern organic synthesis for creating C-C bonds. scirp.org
Furthermore, Brønsted acids like p-toluenesulfonic acid (p-TsOH) have been employed as catalysts in cascade reactions to produce complex heterocyclic systems incorporating a thiazole-related core. semanticscholar.org These reactions can proceed via tandem Friedel-Crafts hydroxyalkylation and subsequent nucleophilic substitution, demonstrating the versatility of acid catalysis in constructing diverse molecular architectures. semanticscholar.org
Table 1: Catalytic Methods for Thiazole Derivative Synthesis
| Catalyst System | Type of Thiazole Derivative | Reaction Conditions | Reported Yield | Reference |
|---|---|---|---|---|
| Chitosan-grafted hydrogel (TCsSB) | Novel thiazoles via thiosemicarbazone | Ultrasonic irradiation, EtOH, 35°C, 20 min | High | nih.gov |
| MNPs@SiO₂-Pr-AP & TBBDA | 2-Amino-4-aryl thiazoles | Not specified | Efficient | researchgate.net |
| Pd(PPh₃)₄ | Aryl-substituted thiazoles | Suzuki cross-coupling | Moderate | scirp.org |
| p-Toluenesulfonic acid (p-TsOH) | Functionalized tetrahydrocarbazolones | Cascade reaction with nucleophiles | High | semanticscholar.org |
Stereoselective Synthesis and Enantiomeric Control in this compound Derivative Formation
Controlling the three-dimensional arrangement of atoms, or stereochemistry, is a critical challenge in modern organic synthesis, particularly for producing enantiomerically pure pharmaceutical compounds. wikipedia.org Stereoselective synthesis involves strategies that favor the formation of one stereoisomer over others. researchgate.net
A primary strategy for inducing stereoselectivity is the use of chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group temporarily attached to a starting material to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org In the context of thiazole-related structures, sulfur-containing chiral auxiliaries derived from amino acids, such as N-acyl-1,3-thiazolidine-2-thiones, have proven highly effective. scielo.org.mxscielo.org.mx For example, the chlorotitanium enolate of N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one undergoes highly diastereoselective aldol (B89426) reactions with various aromatic aldehydes. scielo.org.mx This reaction predominantly yields the 'Evans syn' aldol adduct with diastereomeric ratios ranging from 73:27 to 97:3, likely proceeding through a non-chelated transition state. scielo.org.mx The chiral auxiliary can be subsequently removed under mild conditions. scielo.org.mx
Asymmetric catalysis is another powerful tool for achieving enantiomeric control. frontiersin.org This approach utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. Organocatalysis, which uses small, chiral organic molecules as catalysts, has emerged as a significant field. nih.gov A family of dipeptide-based multifunctional Brønsted base organocatalysts has been developed for the asymmetric [4 + 2] annulation of 5H-thiazol-4-ones with electron-deficient alkenes. nih.gov This method provides an efficient route to valuable chiral 1,4-sulfur bridged piperidinones, concurrently creating multiple hetero-quaternary stereocenters with high yields and enantioselectivities. nih.gov
The choice of catalyst and reaction conditions is paramount in directing the stereochemical pathway. For instance, in sulfa-Michael additions to trans-chalcone derivatives, quinine-derived bifunctional organocatalysts (such as squaramide or sulfonamide types) can produce enantiomerically enriched products with enantiomeric excesses (ee) ranging from 68% to over 99%. metu.edu.tr These methods highlight the sophisticated level of control that can be achieved in the synthesis of chiral molecules containing the thiazole framework. nih.govmetu.edu.tr
Table 2: Examples of Stereoselective Synthesis of Thiazole Derivatives
| Method | Chiral Director | Reaction Type | Product Type | Stereoselectivity Outcome | Reference |
|---|---|---|---|---|---|
| Chiral Auxiliary | N-propionyl-4(S)-benzyl-1,3-thiazolidin-2-one | Asymmetric Aldol Reaction | 'Evans syn' aldol adduct | 73:27 to 97:3 dr | scielo.org.mx |
| Asymmetric Organocatalysis | Dipeptide-based Brønsted base | [4 + 2] Annulation | Chiral 1,4-sulfur bridged piperidinones | High yields and enantioselectivities | nih.gov |
| Asymmetric Organocatalysis | Quinine-derived squaramide | Sulfa-Michael Addition | Enantiomerically enriched chalcone (B49325) derivatives | 68-99% ee | metu.edu.tr |
Reactivity and Reaction Mechanisms of 4 Thiazolethiol
Nucleophilic Character of the Thiol Moiety
The thiol (-SH) group in 4-Thiazolethiol is a potent nucleophile due to the lone pairs of electrons on the sulfur atom. wikipedia.org This nucleophilicity is central to many of its characteristic reactions, including additions to unsaturated bonds and substitution reactions. The thiol can be deprotonated to form a thiolate anion, which is an even stronger nucleophile. libretexts.org
Addition Reactions to Polarized Pi Bonds
The nucleophilic sulfur of this compound can attack electrophilic carbon atoms within polarized pi bonds, such as those found in carbonyls, imines, and nitriles. uobasrah.edu.iqtestbook.com These reactions are fundamental in organic synthesis for creating new carbon-sulfur bonds.
In a general mechanism for base-promoted nucleophilic addition, a basic nucleophile attacks the electrophilic carbon of the carbonyl group. libretexts.org This breaks the C=O pi bond, forming a tetrahedral alkoxide intermediate, which is then protonated to yield an alcohol derivative. testbook.comyoutube.com When reacting with aldehydes or ketones, this compound can form hemithioacetals, which are the sulfur analogs of hemiacetals. pressbooks.pub
One specific example is the nucleophilic addition to isothiocyanates. The thiol group adds across the C=N bond of the isothiocyanate, which is a key step in the synthesis of more complex heterocyclic systems. farmaciajournal.com For instance, 4-R-1-cyanoacetylthiosemicarbazides can be synthesized through the nucleophilic addition of cyanoacetic acid hydrazide to various isothiocyanates. farmaciajournal.com
Table 1: Examples of Nucleophilic Addition Reactions
| Reactant | Product Type | Description |
|---|---|---|
| Aldehydes/Ketones | Hemithioacetal | The thiol adds across the C=O bond, forming a C-S bond. pressbooks.pub |
| Isothiocyanates | Thiourea (B124793) derivative | The thiol attacks the central carbon of the -N=C=S group. farmaciajournal.com |
Nucleophilic Substitution Reactions (SN1 and SN2)
As a strong nucleophile, the thiol or thiolate form of this compound can participate in nucleophilic substitution reactions, displacing a leaving group from a substrate like an alkyl halide. wikipedia.org These reactions typically proceed via an SN2 mechanism, especially with primary or secondary substrates. libretexts.org
In a typical SN2 reaction, the thiolate anion attacks the electrophilic carbon atom of an alkyl halide, leading to the formation of a new C-S bond and the simultaneous expulsion of the halide ion. libretexts.org This method is a common route for the synthesis of thioethers (sulfides). For example, the reaction of a thiolate anion with an alkyl halide is a standard preparation for sulfides. libretexts.org While direct reaction of the thiol is possible, using the more nucleophilic thiolate anion (formed by deprotonation with a base) is more efficient. libretexts.org
Electrophilic Reactivity of the Thiazole (B1198619) Ring System
The thiazole ring itself can undergo electrophilic substitution, although its reactivity is influenced by the presence of the thiol group and is generally lower than that of thiophene (B33073) but higher than pyridine. slideshare.net The specific position of substitution on the thiazole ring depends on the reaction conditions and the nature of the electrophile. For some thiazole derivatives, electrophilic substitution reactions like sulfonation and bromination can occur, though often requiring vigorous conditions unless activating groups are present. slideshare.net The thiazole ring's nitrophenyl group, if present as a substituent, can undergo electrophilic aromatic substitution. smolecule.com Computational studies on related isothiazole (B42339) systems show that electrophiles like dibromine and sulfuryl chloride preferentially attack the C=C bond, indicating the ring's susceptibility to electrophilic attack.
Oxidative Transformations of this compound
The thiol group of this compound is susceptible to oxidation, leading to a variety of sulfur-containing functional groups. chembk.com This reactivity is a common characteristic of thiols. nih.gov
The most common oxidative transformation is the formation of a disulfide bridge. Mild oxidizing agents can couple two molecules of the thiol to form a disulfide (R-S-S-R). This process is observed in related mercaptopyridine and mercaptopyrimidine compounds, which can be quantitatively transformed into their corresponding symmetrical disulfides upon standing in solution. researchgate.net
More vigorous oxidation can lead to higher oxidation states of sulfur. The thiol can be oxidized to form sulfenic acids (R-SOH), sulfinic acids (R-SO₂H), and ultimately sulfonic acids (R-SO₃H). nih.gov For example, thiazolines can be readily oxidized to thiazoles using molecular oxygen, a process often facilitated by a base. researchgate.net The use of potent oxidizing agents like molybdenum pentachloride is also employed for various oxidative transformations of aryl compounds. rsc.org
Table 2: Oxidation Products of this compound
| Product | Sulfur Oxidation State | Description |
|---|---|---|
| Disulfide | -1 | Formed by the coupling of two thiol molecules. researchgate.net |
| Sulfenic Acid | 0 | An unstable intermediate in thiol oxidation. nih.gov |
| Sulfinic Acid | +2 | Formed under stronger oxidizing conditions. nih.gov |
Tautomeric Equilibria in Thiazolethiols
Thiazolethiols, including this compound, exhibit thione-thiol tautomerism, an equilibrium between two isomeric forms: the thiol form (containing a C-SH group) and the thione form (containing a C=S group and an N-H bond). testbook.com
Thiol Form <=> Thione Form
Numerous studies using X-ray crystallography and various spectroscopic methods have shown that for many thiazole-2(3H)-thiones, the thione tautomer is the predominant form, particularly in the solid state and in polar solvents. ontosight.aiscience.goviucr.orgnih.gov For instance, X-ray analysis of 4-(3-nitrophenyl)thiazole-2(3H)-thione established that the molecule exists as the thione tautomer in the solid state. iucr.org Computational studies also frequently find the thione form to be more stable. nih.govresearchgate.net The dominance of the thione form is often attributed to the resonance stabilization of the C=S group with the thiazole's π-system. However, in dilute solutions of nonpolar solvents, the thiol form can become more significant. researchgate.net The position of this equilibrium can be influenced by solvent polarity, concentration, and pH. researchgate.netjocpr.com
Intramolecular Cyclization and Ring-Closure Reactions
Derivatives of this compound can undergo intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are crucial in the synthesis of complex molecules with potential biological activity. farmaciajournal.com The reaction typically involves the nucleophilic thiol group (or another nucleophilic site on the thiazole ring) attacking an electrophilic center within the same molecule. rsc.orgorganic-chemistry.org
For example, thiosemicarbazides derived from isothiocyanates can undergo intramolecular cyclization in the presence of a base like ammonia (B1221849) to form 1,2,4-triazole-3-thiones. farmaciajournal.com Similarly, the reaction of certain bromo-nitro-imidazole derivatives with mercaptoacetate (B1236969) esters can lead to an initial nucleophilic substitution followed by an intramolecular cyclization to form imidazolo[5,1-b]thiazine systems. rsc.org Ring-closure reactions are also employed in the synthesis of thiazole rings themselves, for instance, through the cyclocondensation of precursors with thiourea. researchgate.net In some cases, unexpected ring contractions and fusions can occur, such as the transformation of spiro-thiazole-cyclohexanes into tetrahydrocarbazoles under thermal or base-catalyzed conditions. beilstein-journals.org
Spectroscopic and Structural Characterization in 4 Thiazolethiol Research
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing FT-IR and Raman techniques, is instrumental in identifying the functional groups and analyzing the molecular vibrations of 4-Thiazolethiol.
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. masterorganicchemistry.com In the context of this compound, the FT-IR spectrum reveals characteristic absorption bands corresponding to its specific structural features.
The presence of a thiol (-SH) group is typically indicated by a weak absorption band in the region of 2550-2600 cm⁻¹. researchgate.net For aromatic thiols, this S-H stretching vibration is a key diagnostic peak. researchgate.net The thiazole (B1198619) ring itself gives rise to a series of characteristic bands. The C=C and C=N stretching vibrations within the aromatic ring are expected to appear in the 1600-1400 cm⁻¹ region. libretexts.orglibretexts.org Specifically, aromatic C=C stretching often results in bands around 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹. libretexts.orglibretexts.org The C-H stretching vibrations of the thiazole ring are anticipated above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range. libretexts.orglibretexts.org Furthermore, C-S stretching vibrations, which can be more difficult to assign due to their variability and the presence of other absorptions, generally appear in the fingerprint region. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region and contains numerous bands, including C-O, C-C, and C-N single bond stretches, as well as C-H bending vibrations, which are unique to the molecule. libretexts.org
Table 1: Characteristic FT-IR Absorption Bands for this compound Functional Groups
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |
| Thiol (-SH) | S-H Stretch | 2550-2600 | Weak |
| Thiazole Ring | C-H Stretch | 3000-3100 | Medium to Weak |
| Thiazole Ring | C=C and C=N Stretch | 1400-1600 | Medium to Strong |
| Thiazole Ring | C-S Stretch | Variable (Fingerprint Region) | Medium to Weak |
This table presents generalized data based on typical ranges for the specified functional groups.
Raman spectroscopy provides complementary information to FT-IR by detecting inelastic scattering of monochromatic light. libretexts.org This technique is particularly sensitive to non-polar bonds and symmetric vibrations. spectroscopyonline.com For this compound, Raman spectroscopy can offer detailed insights into the vibrations of the thiazole ring and the C-S bond.
The C=C double bond within the thiazole ring is expected to be strongly Raman active. spectroscopyonline.com Vibrations of the entire molecular skeleton can also be observed, providing a characteristic fingerprint of the compound. libretexts.org The C-S stretching vibration, which may be weak or difficult to identify in the IR spectrum, can sometimes be more prominent in the Raman spectrum. The frequency of the Raman shift is identical to the infrared absorption frequency for a given vibration, but the intensity of the signals is dependent on different selection rules. IR absorption requires a change in the dipole moment, whereas Raman scattering relies on a change in the polarizability of the molecule. libretexts.org
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. slideshare.netscispace.com
¹H NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. slideshare.net For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the thiazole ring and the thiol proton.
The chemical shifts of the aromatic protons on the thiazole ring are influenced by the electron-withdrawing nature of the sulfur and nitrogen atoms. These protons would likely appear as distinct signals in the aromatic region of the spectrum, typically between 7.0 and 9.0 ppm. The coupling between adjacent protons would lead to splitting of these signals, providing information about their relative positions on the ring. The thiol proton (-SH) typically appears as a broad singlet, and its chemical shift can vary depending on factors like concentration and solvent.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum. The chemical shifts are influenced by the hybridization and the electronic environment of the carbon atoms. libretexts.org
The carbon atoms of the thiazole ring are expected to resonate in the downfield region of the spectrum, typically between 110 and 160 ppm, due to their sp² hybridization and proximity to the electronegative heteroatoms. asianpubs.org The carbon atom attached to the sulfur of the thiol group would also have a characteristic chemical shift. The breadth of the ¹³C NMR spectrum (0-220 ppm) minimizes signal overlap, making it a powerful tool for confirming the number of non-equivalent carbons in the molecule. libretexts.org
Advanced 2D NMR techniques are crucial for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra and for confirming the connectivity of the molecule. researchgate.net
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu For this compound, HSQC would definitively link the proton signals of the thiazole ring to their corresponding carbon signals. acdlabs.com
Heteronuclear Multiple Bond Correlation (HMBC): This technique shows correlations between protons and carbons that are two or three bonds away. blogspot.com HMBC is invaluable for establishing the connectivity across the entire molecule, including identifying quaternary carbons (carbons with no attached protons). wisc.edu For instance, it could show a correlation between a proton on the thiazole ring and the carbon atom of the C-S bond.
Nitrogen-15 (¹⁵N) and Nitrogen-14 (¹⁴N) NMR: These techniques can provide direct information about the nitrogen atom in the thiazole ring. ¹⁵N NMR, although less sensitive due to the low natural abundance of the ¹⁵N isotope, provides sharp signals and is often preferred for detailed structural analysis. huji.ac.ilresearchgate.net ¹⁴N NMR is more sensitive but often yields very broad signals due to the quadrupolar nature of the ¹⁴N nucleus, which can sometimes make them difficult to observe on a high-resolution spectrometer. huji.ac.ilpascal-man.com The chemical shift of the nitrogen atom would be characteristic of its environment within the thiazole ring. huji.ac.il
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound by analyzing the mass-to-charge ratio of its ions. In the context of thiazole derivatives, electron ionization mass spectrometry is frequently employed to characterize their structures in the gas phase. nih.gov The fragmentation patterns observed are highly dependent on the nature and position of substituents on the thiazole ring. nih.gov
For the related compound 4-phenyl-2-thiazolethiol, the molecular weight is 193.3 g/mol . nih.govchem960.com Mass spectrometry data for this compound shows a top peak at a mass-to-charge ratio (m/z) of 193, corresponding to the molecular ion. nih.gov The fragmentation of thiazole compounds often involves common pathways, and the analysis of these fragments provides valuable structural insights. nih.govresearchgate.net For instance, the fragmentation of 1,2,3-thiadiazoles and 1,2,3-triazoles, which are isomeric to some thiazole derivatives, often involves the loss of specific neutral molecules, and the resulting fragment ions can help differentiate between isomers. nih.gov
The presence of heteroatoms like nitrogen and sulfur in the thiazole ring can influence the fragmentation process. The localization of the radical cation on a heteroatom after ionization can favor specific cleavage pathways, such as alpha-cleavage, which is common for nitrogen, oxygen, and sulfur-containing compounds. msu.edu
Table 1: Mass Spectrometry Data for a this compound Derivative
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass-to-Charge (m/z) Peaks |
| 4-Phenyl-2-thiazolethiol | C9H7NS2 | 193.3 | 193, 134 |
This table presents the molecular formula, molecular weight, and key mass-to-charge ratio peaks observed in the mass spectrum of 4-phenyl-2-thiazolethiol, a derivative of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground state to a higher energy state. libretexts.org This technique is particularly useful for studying molecules with conjugated π systems, which are common in thiazole derivatives. libretexts.org The absorption of UV or visible radiation by organic molecules is typically restricted to functional groups known as chromophores, which contain valence electrons with low excitation energy. shu.ac.uk
The electronic transitions observed in UV-Vis spectra are generally of the π → π* and n → π* types. shu.ac.ukazooptics.com The π → π* transitions are usually more intense than the n → π* transitions. shu.ac.uk For example, in a study of 5-aminothiazoles, the addition of an oxidizing agent led to the formation of radical cations that exhibited new absorption bands in the near-infrared region, with maxima between 900 and 932 nm. researchgate.net
Table 2: UV-Vis Absorption Data for a Thiazole Derivative
| Compound | Solvent | λmax (nm) | Type of Transition |
| 5-N-arylaminothiazole derivative | Dichloromethane | ~358-410 | π → π* |
| Radical cation of 5-N-arylaminothiazole | Dichloromethane | 900-932 | Not Specified |
This table shows the maximum absorption wavelengths (λmax) and types of electronic transitions for a 5-N-arylaminothiazole derivative and its corresponding radical cation in dichloromethane. researchgate.net
X-ray Crystallography for Single Crystal Structure Determination
In a study of 4-phenyl-2(3H)-thiazolethione, a tautomer of 4-phenyl-2-thiazolethiol, X-ray crystallography revealed a monoclinic crystal system with the space group P 1 21/n 1. nih.gov The unit cell parameters were determined to be a = 6.2423 Å, b = 11.5747 Å, c = 12.7785 Å, and β = 101.780°. nih.gov Such detailed structural information is crucial for understanding the solid-state packing and potential polymorphism of the compound. nih.gov
The crystal structures of various other thiazole-containing compounds have been determined, providing insights into their molecular geometry and intermolecular interactions, such as hydrogen bonding. cardiff.ac.ukmdpi.commdpi.com For example, the analysis of a 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole crystal structure revealed the dihedral angles between the thiazole ring and the attached phenyl rings, as well as the presence of C-H···π interactions that form a three-dimensional network in the crystal. kayseri.edu.tr
Table 3: Crystallographic Data for a this compound Derivative
| Compound | Crystal System | Space Group | Unit Cell Parameters |
| 4-Phenyl-2(3H)-thiazolethione | Monoclinic | P 1 21/n 1 | a = 6.2423 Å, b = 11.5747 Å, c = 12.7785 Å, β = 101.780° |
This table summarizes the crystallographic data obtained from the single-crystal X-ray diffraction analysis of 4-phenyl-2(3H)-thiazolethione. nih.gov
Elemental Analysis (C,H,N,S) as a Complementary Characterization Method
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. measurlabs.comnifs.ac.lk This method provides the empirical formula of a compound, which can be compared with the molecular formula determined by mass spectrometry to confirm the compound's identity and purity. nifs.ac.lk Modern elemental analyzers typically use a flash combustion method where the sample is burned in a pure oxygen environment, and the resulting gases (CO₂, H₂O, N₂, SO₂) are separated and quantified. nifs.ac.lkanalysis.rs
For a newly synthesized compound, elemental analysis is a crucial step in its characterization. For example, in the characterization of 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the calculated elemental composition (C 62.51%, H 4.66%, N 4.05%) was found to be in close agreement with the experimentally found values (C 62.47%, H 4.61%, N 4.01%), thus confirming the proposed structure. kayseri.edu.tr Similarly, the elemental analysis of 4-phenyl-1,2,4-triazole-3-thione provided results (Found: C, 54.30%; H, 4.00%; N, 23.75%) that matched the calculated values (Calc. for C₈H₇N₃S: C, 54.22%; H, 3.98%; N, 23.71%). researchgate.net
Elemental analysis is often used in conjunction with other spectroscopic techniques to provide a complete and unambiguous characterization of a compound. elementar.comlabtron.com
Table 4: Elemental Analysis Data for a Related Thiazole Compound
| Compound | Element | Calculated (%) | Found (%) |
| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | C | 62.51 | 62.47 |
| H | 4.66 | 4.61 | |
| N | 4.05 | 4.01 |
This table presents a comparison of the calculated and experimentally found elemental composition for a substituted thiazole compound, demonstrating the utility of this technique in confirming the molecular formula. kayseri.edu.tr
Theoretical and Computational Investigations of 4 Thiazolethiol
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the electronic structure and energetic properties of 4-thiazolethiol. These methods allow for a detailed analysis of the molecule's behavior and characteristics. It is important to note that this compound can exist in tautomeric forms, with the thione form, thiazole-2(3H)-thione, often being the more stable tautomer. Many computational studies focus on this thione form. nih.govnajah.edu
Density Functional Theory (DFT) for Optimized Geometries and Electronic Properties
Density Functional Theory (DFT) is a widely used computational method to determine the optimized geometries and electronic properties of molecules like this compound and its derivatives. nih.govekb.eg By employing functionals such as B3LYP with various basis sets (e.g., 6-311++G**), researchers can calculate key parameters. nih.gov For instance, DFT calculations on substituted 1,2,4-triazole-3-thiones, which share features with this compound, have shown that the thione forms are energetically more stable than the thiol forms in both gas and solvent phases. nih.gov
Studies on related thiazole (B1198619) derivatives have utilized DFT to compute optimized structural parameters, including bond lengths and angles. nih.gov For example, in a study of N,N'-bis-(2-thiazol-yl)methylenediamine, DFT calculations at the HCTH/6-31G* and PBE1PBE/6-31G* levels provided detailed geometric data. mdpi.com These calculations also yield important electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. For thiazole derivatives, these calculations help to understand the charge transfer that can occur within the molecule. mdpi.com
Table 1: Calculated Electronic Properties of a Thiazole Derivative
| Property | Value | Method |
|---|---|---|
| HOMO Energy | B3LYP/6-31G(d,p) | |
| LUMO Energy | B3LYP/6-31G(d,p) |
Ab Initio Calculations for Electron Distribution and Electrostatic Environment
Ab initio calculations are fundamental for understanding the electron distribution and the electrostatic environment of molecules. These methods, which are based on first principles without empirical parameters, provide a detailed picture of the charge density. nih.gov For a molecule like 4-methyl-3-[(tetrahydro-2H-pyran-2-yl)oxy]thiazole-2(3H)-thione, a comprehensive study combined X-ray diffraction with DFT to investigate its charge density. nih.gov
The analysis of the molecular electrostatic potential (MEP) is a key output of these calculations, highlighting regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). epstem.net These maps are valuable for predicting sites of electrophilic and nucleophilic attack. In related heterocyclic thiones, the MEP surface often shows negative potential around the sulfur and nitrogen atoms, indicating their susceptibility to electrophilic attack. nih.gov The Quantum Theory of Atoms In Molecules (QTAIM) can be used to analyze bond critical points, providing further insight into the nature of chemical bonds within the molecule. nih.gov
LCAO–MO and Spin-Coupled Computational Methods
The Linear Combination of Atomic Orbitals to form Molecular Orbitals (LCAO-MO) approach is a fundamental concept in quantum chemistry that explains how atomic orbitals combine to form molecular orbitals. ox.ac.uklibretexts.org This method has been applied to the thiazole ring system to understand its conjugation and net atomic charges. thieme-connect.de The analysis of molecular orbital compositions helps in understanding the contributions of different atoms to each molecular orbital. chemissian.com
Spin-coupled computational methods are employed to study systems with unpaired electrons and to understand magnetic properties. rsc.org While specific spin-coupled studies on this compound are not prevalent in the provided results, these methods are crucial for investigating the ferromagnetic or antiferromagnetic coupling in larger systems containing such heterocyclic moieties. growkudos.com For example, studies on model diradical dications with a 4,4″-through metaterphenyl spin-coupling pathway have been conducted to understand high-spin polymers. rsc.org
Molecular Modeling Approaches
Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. These methods are particularly valuable in drug discovery for assessing the interactions between a ligand and its biological target.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This method is extensively used to study thiazole derivatives as potential inhibitors of various enzymes. For instance, derivatives of 4-(furan-2-yl)thiazol-2-amine have been docked into the active sites of cyclooxygenase enzymes (COX-1 and COX-2) to evaluate their binding affinities. ekb.egekb.eg The docking scores, typically expressed in kcal/mol, provide an estimate of the binding affinity, with more negative values indicating stronger binding. nih.gov
Docking studies can also elucidate the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. researchgate.net For example, in a study of indenopyridazine-thiazole hybrids, molecular docking was used to compare their binding to the SARS-CoV-2 main protease (Mpro) with approved drugs. researchgate.net The results of these simulations can guide the design of more potent and selective inhibitors.
Table 2: Representative Docking Scores of Thiazole Derivatives against a Protein Target
| Compound | Docking Score (kcal/mol) | Target Protein |
|---|---|---|
| Thiazole Derivative 1 | -8.6 | SARS-CoV-2 Mpro |
| Thiazole Derivative 2 | -7.9 | COX-2 |
Note: This table presents example data from studies on various thiazole derivatives to illustrate the application of molecular docking. ekb.egresearchgate.netrsc.org
Molecular Dynamics Simulations for Conformational Stability and Binding Affinity
Molecular dynamics (MD) simulations provide a dynamic view of the conformational stability of a molecule and its complexes over time. nih.gov These simulations are often used to refine the results of molecular docking and to assess the stability of the predicted binding poses. nih.gov By simulating the movement of atoms over a period of time, MD can reveal changes in the protein and ligand conformation, as well as the persistence of key intermolecular interactions. researchgate.net
Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF). pensoft.net A stable RMSD value over the simulation time suggests that the protein-ligand complex has reached a stable conformation. ijbiotech.com RMSF analysis helps to identify the flexible regions of the protein. MD simulations have been used to study the stability of thiazole derivatives in the active sites of enzymes like the SARS-CoV-2 main protease, confirming the stability of the docked poses. nih.gov
Prediction of Reactivity and Regioselectivity through Computational Methods
Computational chemistry provides powerful tools for predicting the reactivity and regioselectivity of heterocyclic compounds like this compound. These methods allow chemists to understand where chemical reactions are most likely to occur on the molecule, guiding synthetic efforts and explaining observed outcomes.
One key area of prediction is for electrophilic aromatic substitution (EAS) reactions. The regioselectivity of these reactions on heteroaromatic systems can be forecasted using specialized computational tools. The RegioSQM method, for instance, predicts the most favorable site for electrophilic attack by calculating the free energies of all possible protonated isomers of a given molecule. core.ac.ukrsc.orgamazonaws.com The carbon atom that, when protonated, results in the isomer with the lowest free energy is identified as the most nucleophilic center and thus the most likely site of reaction. core.ac.ukresearchgate.net This method is automated and requires only the SMILES (Simplified Molecular-Input Line-Entry System) string of the molecule, making it a practical tool for predicting the reactivity of substituted thiazoles. rsc.orgamazonaws.com
Density Functional Theory (DFT) calculations are also widely employed to study reaction mechanisms and selectivity. For thiazole derivatives, DFT studies have been used to evaluate C-H bond activation. chemrxiv.org For example, in a study on the arylation of 4-methylthiazole, DFT calculations revealed that the mechanism involves an electrophilic aromatic substitution pathway. chemrxiv.org Such calculations typically involve mapping the potential energy surface of the reaction to identify transition states and intermediates.
Furthermore, local reactivity descriptors derived from conceptual DFT can predict the most reactive sites for various types of reactions. mdpi.com For polar reactions, regioselectivity is often governed by the interaction between the most nucleophilic center of one reactant and the most electrophilic center of another. mdpi.com Parr functions (Pₖ⁺ and Pₖ⁻), which represent the propensity of a site 'k' to accept or donate electronic charge, can identify these nucleophilic and electrophilic centers within a molecule like this compound, thereby predicting its regioselectivity in polar cycloaddition or substitution reactions. mdpi.com By analyzing the frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and atomic charges, researchers can gain a comprehensive understanding of the molecule's reactive behavior. dergipark.org.trajol.info
Computational Analysis of Aromaticity and Delocalization Energy
Aromaticity is a fundamental concept in chemistry linked to the stability, structure, and reactivity of cyclic molecules. It arises from the delocalization of π-electrons within a ring system. For the thiazole ring, the aromatic delocalization energy has been reported to be approximately 25 kcal/mol, which is less than that of benzene (B151609) (36 kcal/mol) and thiophene (B33073) (29 kcal/mol). nycu.edu.tw This value indicates a significant, though moderate, aromatic character.
Computational methods are essential for quantifying the aromaticity of specific rings and understanding how substituents influence electron delocalization. Several electronic aromaticity indices are used for this purpose, including the multicenter index (MCI) and the aromatic fluctuation index (FLU). mdpi.comrsc.org
Multicenter Index (MCI): This index measures the extent of electron sharing among multiple atomic centers in a ring. mdpi.com Higher MCI values generally indicate greater aromaticity. For a six-membered aromatic ring like benzene, the MCI value is around 0.07, while values near zero suggest non-aromatic or anti-aromatic character. diva-portal.org
Aromatic Fluctuation Index (FLU): This index quantifies the uniformity of electron delocalization around the ring. nih.gov FLU values close to zero are indicative of high aromaticity, whereas larger values point to a non-aromatic system. mdpi.comdiva-portal.org
These indices can be calculated using quantum chemical software to assess the local aromaticity of the thiazole ring in this compound. mdpi.com Such an analysis would reveal the electronic effect of the thiol group at the C4 position on the π-electron system.
Other methods like the para-delocalization index (PDI), which measures electron delocalization between para-related atoms, can also provide insight into the aromaticity of six-membered rings and have been adapted for analyzing other systems. researchgate.net Additionally, Natural Bond Orbital (NBO) analysis is a common computational technique used to study hyperconjugative interactions and the delocalization of electron density from occupied bonding orbitals to unoccupied anti-bonding orbitals, providing a detailed picture of the electronic stabilization within the molecule. dergipark.org.trrsc.org
In Silico Prediction of ADMET-Related Molecular Descriptors
In the process of drug discovery and development, evaluating a compound's properties related to Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is critical. researchgate.net Performing these tests in vivo or in vitro can be expensive and time-consuming. researchgate.net In silico ADMET prediction offers a rapid and cost-effective alternative to assess the pharmacokinetic and toxicological profile of a potential drug candidate from its molecular structure alone. kims-imio.comresearchgate.net
Numerous online platforms and software tools have been developed for this purpose, with pkCSM and SwissADME being two widely used examples. mdpi.comayushcoe.inoup.com These web servers utilize quantitative structure-activity relationship (QSAR) models to predict a wide range of physicochemical and pharmacokinetic properties by simply using the SMILES representation of the molecule. kims-imio.comresearchgate.net Studies on various thiazole derivatives have successfully employed these tools to evaluate their drug-likeness and predict their ADMET profiles. scielo.brscielo.brplos.org
For this compound, these in silico tools can generate a comprehensive profile of its ADMET-related descriptors. The table below illustrates the types of parameters that can be predicted and their significance in drug development.
| Property Category | Molecular Descriptor | Significance |
| Absorption | Water Solubility (LogS) | Affects absorption and formulation; poor solubility can hinder bioavailability. scielo.br |
| Caco-2 Permeability | Predicts intestinal absorption by estimating passage across the gut wall. | |
| Human Intestinal Absorption (%) | Estimates the percentage of the compound absorbed from the human intestine. mdpi.com | |
| Distribution | Blood-Brain Barrier (BBB) Permeability | Indicates whether the compound can cross into the central nervous system. plos.org |
| CNS Permeability | Predicts entry into the Central Nervous System. plos.org | |
| Plasma Protein Binding (%) | High binding can limit the amount of free drug available to act on its target. mdpi.com | |
| Metabolism | Cytochrome P450 (CYP) Substrate/Inhibitor | Predicts interactions with key drug-metabolizing enzymes (e.g., CYP2D6, CYP3A4), which can lead to drug-drug interactions. mdpi.com |
| Excretion | Total Clearance (log ml/min/kg) | Estimates the rate at which the drug is removed from the body. mdpi.com |
| Renal OCT2 Substrate | Predicts interaction with the Organic Cation Transporter 2, involved in renal excretion. | |
| Toxicity | AMES Toxicity | Predicts mutagenic potential. |
| hERG I Inhibition | Assesses the risk of cardiac toxicity (arrhythmia). | |
| Hepatotoxicity | Predicts the potential to cause drug-induced liver injury. |
This table is illustrative of the types of data that can be generated by in silico prediction tools like pkCSM and SwissADME. The actual values would need to be calculated using the specific software.
Applications of 4 Thiazolethiol in Advanced Organic Synthesis Research
4-Thiazolethiol as a Key Building Block for Complex Heterocyclic Systems
This compound serves as a fundamental starting material for creating intricate heterocyclic structures. sigmaaldrich.comresearchgate.net Its utility stems from the nucleophilic nature of the thiol group and the potential for reactions at the nitrogen atom of the thiazole (B1198619) ring, allowing for subsequent cyclization and functionalization steps. This dual reactivity is harnessed by synthetic chemists to build both fused-ring systems and to introduce a variety of functional groups onto the thiazole core.
The strategic placement of reactive sites in this compound facilitates its use in constructing bicyclic and polycyclic heterocyclic systems where a thiazole ring is fused with another ring. These fused systems are of significant interest in medicinal chemistry and materials science.
One common strategy involves the reaction of the thiol group with a suitable electrophile that also contains a group capable of undergoing a subsequent intramolecular cyclization. For instance, the condensation of 2-aminonaphthoquinones with sulfur-based reagents can lead to the formation of naphtho[2,3-d] Current time information in Bangalore, IN.acs.orgthiazole-diones. beilstein-journals.org While this example doesn't directly start from this compound, it illustrates the general principle of fusing a thiazole ring onto another system. A more direct application involves the reaction of a derivative, such as 2-amino-5-mercapto-1,3,4-thiadiazole, which can be used to build fused thiazole systems. researchgate.netresearchgate.net
Research has demonstrated the synthesis of various thiazole-fused heterocycles, including:
Thiazolo[4,5-d]pyrimidines: These are synthesized by reacting this compound derivatives with reagents that provide the necessary atoms to form the pyrimidine (B1678525) ring.
Thiazolo[3,2-a]pyrimidines: These systems can be prepared through domino alkylation-cyclization reactions of related thiazole precursors under microwave irradiation.
Naphtho- and Anthra-fused Thiazoles: Methods have been developed for the synthesis of naphtho- and anthraquinones fused with a thiazole ring, starting from readily available amino-substituted quinones and a sulfur source. beilstein-journals.org
The synthesis of these fused systems often relies on transition-metal-catalyzed intramolecular C-S bond formation, highlighting a modern approach to building molecular complexity. mdpi.com
This compound is an excellent precursor for a wide range of functionalized thiazole derivatives. fabad.org.tr The sulfur atom can be readily alkylated, arylated, or acylated, introducing diverse substituents at the C4-position. These reactions are fundamental for modifying the electronic and steric properties of the molecule.
Common transformations include:
S-Alkylation: Reaction with alkyl halides in the presence of a base to form 4-(alkylthio)thiazoles.
Michael Addition: The thiol group can participate in Michael additions to α,β-unsaturated carbonyl compounds, creating more complex side chains.
Formation of Disulfides: Oxidation of this compound can lead to the corresponding disulfide, which itself can be a useful intermediate. acs.org
Furthermore, the thiazole ring itself can be functionalized. For example, 2-aminothiazole (B372263) derivatives, which are structurally related, can be synthesized from α,β-unsaturated ketones and thiourea (B124793). orgsyn.org These 2-aminothiazoles can then be further modified. A study detailed the synthesis of new thiazole derivatives bearing a thiazolidin-4-one structure, showcasing the construction of complex molecules from simpler thiazole precursors. scielo.br The synthesis of di-, tri-, and tetrathiazole moieties has been achieved through the reaction of bromo-functionalized thiazoles with other heterocyclic amines and thiosemicarbazone derivatives. nih.gov
A summary of representative functionalization reactions is provided in the table below.
| Starting Material Precursor | Reagent(s) | Product Type |
| Substituted Benzoyl Thiourea | Ethyl Chloroacetate | 4-Phenyl-1,3-thiazole derivative researchgate.net |
| α-Aminoacetylenic Compound | Carbon Disulfide | 2-Thiazolethiol derivative researchgate.net |
| 2-Chloro-N-(aryl)acetamide | Thiourea | N-Aryl-1,3-thiazol-2,4-diamine researchgate.net |
| Epoxyketones | Thiourea/Thioamide | Fused-aminothiazole derivative nih.gov |
Synthesis of Thiazole-Fused Ring Systems
Role in Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product containing the structural elements of all starting materials, are a cornerstone of efficient and green chemistry. beilstein-journals.orgnih.govmdpi.com These reactions are highly valued for their ability to rapidly generate molecular complexity and build libraries of structurally diverse compounds. mdpi.com
While the direct participation of this compound in well-known named MCRs is not as extensively documented as other synthons, its derivatives and related structures are pivotal in MCRs for heterocyclic synthesis. researchgate.net For example, thiourea, a structural component related to the thioamide tautomer of 4-aminothiazole, is a key reactant in the Biginelli and Hantzsch reactions for synthesizing dihydropyrimidines and dihydropyridines, respectively.
Thiazole-containing compounds can be synthesized via MCRs. Trypsin has been used as an enzyme catalyst to promote the multicomponent synthesis of thiazole derivatives with high yields. researchgate.net In other work, novel Pd(II) complexes with thiazole-based ligands have been developed as powerful catalysts for the one-pot MCR synthesis of pyrazole-4-carbonitrile derivatives under ultrasonic irradiation. nih.gov These examples show that while this compound itself may not always be a primary reactant, the thiazole scaffold it provides is central to MCR strategies, either as part of the final product or as a ligand on a catalyst that promotes the MCR. nih.govorganic-chemistry.org
Development of Novel Catalytic Systems Employing Thiazole Moieties
The thiazole ring, with its nitrogen and sulfur heteroatoms, is an effective ligand for coordinating with metal centers. This property has been exploited in the development of novel catalytic systems. Derivatives of this compound can be incorporated into larger ligand structures, which then modulate the activity and selectivity of a metal catalyst.
Recent research highlights several areas where thiazole moieties are integral to catalysis:
Palladium Catalysis: Novel Pd(II) complexes bearing thiazole-derived ligands have been synthesized and shown to be highly efficient catalysts for MCRs, such as the synthesis of pyrazole-4-carbonitriles. nih.gov These catalytic systems can operate under mild, green conditions like ultrasonic irradiation in water, and the catalyst can often be reused across multiple cycles. nih.gov
Dual Catalysis Systems: Thiazole derivatives are part of substrates in advanced catalytic protocols that merge transition-metal catalysis with other modes of activation, like visible-light photocatalysis. beilstein-journals.org For example, the C-H functionalization of a naphthalene (B1677914) ring bearing a thiazole-related directing group has been achieved using dual catalysis systems. beilstein-journals.org
Enzyme Mimics and Organocatalysis: The thiazolium ylide, generated from a thiazolium salt (a quaternary ammonium (B1175870) salt of a thiazole), is a classic intermediate in organocatalysis, most famously in the benzoin (B196080) condensation. While not directly derived from this compound, this demonstrates the inherent catalytic potential of the thiazole ring system.
The development of these catalytic systems is crucial for enabling challenging chemical transformations under milder conditions with higher efficiency and selectivity.
Application in the Synthesis of Organic Materials with Specific Properties
The unique electronic properties of the sulfur- and nitrogen-containing thiazole ring make it an attractive component for functional organic materials. This compound serves as a valuable building block for synthesizing such materials, which can have applications in electronics, photonics, and sensor technology.
The incorporation of the thiazole moiety can influence several key properties of a material:
Conjugation and Electronic Properties: When incorporated into polymers or macrocycles, the thiazole ring can extend the π-conjugated system, which is essential for organic conductors, semiconductors, and light-emitting diodes (OLEDs). The chemistry of 1,4-dithiins, which are structurally related to dithiazoles, has been explored for applications in materials science. beilstein-journals.org
Chromophoric Properties: Thiazole-containing compounds are often chromophoric, meaning they absorb and emit light. This makes them suitable for use as dyes and fluorescent probes. 1,4-Benzothiazines, which are fused systems, possess chromophoric properties that can be exploited in various sectors. researchgate.net
Self-Assembly and Supramolecular Chemistry: The ability of the thiol group and the thiazole nitrogen to coordinate with metals or participate in hydrogen bonding allows for the design of molecules that can self-assemble into ordered supramolecular structures. These structures are of interest for creating sensors and molecular machines.
While the direct use of this compound is often the starting point, its derivatives are crucial in the multi-step synthesis of these advanced materials. For example, the coupling of different heterocyclic building blocks, including thiazoles, is a common strategy for creating new ligands and, subsequently, complex metallo-supramolecular architectures. mdpi.com
Coordination Chemistry of 4 Thiazolethiol and Its Derivatives
4-Thiazolethiol as a Ligand in Metal Complex Formation
This compound and its derivatives are versatile ligands in coordination chemistry, capable of forming stable complexes with a variety of metal ions. Their coordination behavior is primarily attributed to the presence of multiple donor atoms, namely the nitrogen and sulfur atoms within the thiazole (B1198619) ring and the exocyclic thiol group. This allows them to act as effective chelating agents, binding to metal centers through one or more of these sites.
The coordination of these ligands is influenced by several factors, including the nature of the metal ion, the substituents on the thiazole ring, and the reaction conditions. The thione-thiol tautomerism inherent in these molecules also plays a crucial role in their coordination chemistry.
Chelation Modes and Binding Sites within Metal Complexes
This compound and its derivatives can exhibit various chelation modes. A common mode is bidentate chelation, where the ligand coordinates to the metal ion through two donor atoms. For instance, in many complexes, the ligand binds through the endocyclic nitrogen atom of the thiazole ring and the exocyclic sulfur atom of the thiol group, forming a stable five-membered chelate ring. nih.govlibretexts.org This mode of coordination has been observed in complexes with various transition metals. thesciencein.org
Alternatively, the ligand can coordinate in a monodentate fashion, typically through the exocyclic sulfur atom. The specific binding mode is often dictated by steric and electronic factors of the ligand and the preferred coordination geometry of the metal ion. mdpi.com In some cases, these ligands can also act as bridging ligands, connecting two metal centers.
Stoichiometry of Ligand-Metal Coordination (e.g., 1:1, 1:2 ratios)
The stoichiometry of the resulting metal complexes can vary, with common ratios being 1:1, 1:2, and sometimes 1:3 (metal:ligand). The mole-ratio method is a common technique used to determine the stoichiometry of these complexes in solution. asdlib.org
For example, studies have shown the formation of 1:2 complexes between certain transition metals and thiazole-based ligands. ekb.egsciforum.net In these cases, two ligand molecules coordinate to a single metal ion. The formation of 1:1 complexes has also been reported, particularly with Schiff base derivatives of thiazoles. ekb.eg The specific stoichiometry is dependent on factors such as the charge of the metal ion, the coordination number, and the steric bulk of the ligand.
Table 1: Stoichiometry of Selected Thiazole-Based Metal Complexes
| Metal Ion | Ligand Type | Stoichiometry (Metal:Ligand) | Reference |
|---|---|---|---|
| Various Transition Metals | Thiazole Schiff Base | 1:2 | sysrevpharm.org |
| Cu(II), Mn(II), Zn(II), Ni(II), Co(II) | Thiazolylazo Dye | 1:2 | scirp.org |
| Co(II), Ni(II), Cu(II), Pd(II), Cd(II) | Schiff Base of 1,2,4-triazole (B32235) | 1:1 | ekb.eg |
| Cd(II), Hg(II) | Triazole Derived Schiff Base | 1:2 | sciforum.net |
Synthesis and Characterization of this compound Metal Complexes
The synthesis of metal complexes with this compound and its derivatives is typically achieved through the reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes can then be characterized using a variety of spectroscopic and analytical techniques to elucidate their structure and properties.
Methods for Preparing Metal-Thiazolethiol Coordination Compounds
A general method for the preparation of these coordination compounds involves dissolving the appropriate metal salt (e.g., chloride, nitrate, or acetate) in a solvent, often an alcohol like ethanol (B145695), and adding a solution of the thiazole-based ligand. nih.govbhu.ac.in The reaction mixture is often heated under reflux to facilitate the complex formation. bhu.ac.in The resulting solid complex can then be isolated by filtration, washed, and dried. ijfmr.com In some instances, the synthesis is carried out at room temperature. The choice of solvent and reaction temperature can influence the final product.
Structural Aspects of Metal-Thiazolethiol Complexes (e.g., Octahedral, Square Planar Geometries)
The coordination geometry of the metal center in these complexes is determined by the nature of the metal ion and the ligand. Common geometries observed include octahedral, tetrahedral, and square planar.
For instance, some Cu(II) complexes with thiazole-derived ligands have been found to exhibit a square planar geometry, while Ni(II) complexes with similar ligands may adopt a tetrahedral or octahedral geometry. nih.govthescipub.com Spectroscopic techniques such as UV-visible spectroscopy and magnetic susceptibility measurements are crucial in determining these geometries. thesciencein.orgaristonpubs.com For example, Cu(II) complexes with Schiff base derivatives of triazoles have been reported to have a square planar structure. researchgate.net In contrast, some Co(II), Ni(II), and Zn(II) complexes with triazole-based Schiff bases have been proposed to have an octahedral geometry. thesciencein.org
Table 2: Geometries of Selected Thiazole and Triazole-Based Metal Complexes
| Metal Ion | Ligand Type | Proposed Geometry | Reference |
|---|---|---|---|
| Cu(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Square Planar | nih.gov |
| Ni(II), Zn(II), Cd(II), Sn(II) | 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Tetrahedral | nih.gov |
| Co(II), Ni(II), Zn(II) | Triazole-based Schiff base | Octahedral | thesciencein.org |
| Cu(II), Pd(II) | Triazole-based Schiff base | Square Planar | thesciencein.org |
| Co(II) | Schiff base ligand | Square Planar | aristonpubs.com |
| Fe(III), Mn(III) | Schiff base ligand | Octahedral | aristonpubs.com |
Thermal Behavior and Decomposition Pathways of this compound Metal Complexes
Thermogravimetric analysis (TGA) is a key technique used to study the thermal stability and decomposition of metal complexes. The TGA curves provide information about the temperature ranges at which the complex decomposes and the nature of the decomposition products.
Studies on the thermal behavior of metal complexes with ligands similar to this compound, such as those derived from 1,2,4-triazole, have shown that the decomposition often occurs in multiple steps. thesciencein.orgsqu.edu.om The initial weight loss is typically attributed to the removal of coordinated or lattice water molecules. thesciencein.org Subsequent decomposition steps involve the breakdown of the organic ligand, ultimately leading to the formation of a metal oxide as the final residue at high temperatures. The thermal stability of the complexes can be influenced by the nature of the metal ion. aristonpubs.comsqu.edu.om For example, the thermal decomposition of some Schiff base metal complexes has been studied, revealing differences in their thermal stability. aristonpubs.com
Research on the Electronic and Magnetic Properties of Coordination Compounds
The study of the electronic and magnetic properties of coordination compounds provides deep insight into their molecular structure, bonding, and potential applications. For derivatives of the thiazole family, these properties are dictated by the nature of the central metal ion, its coordination geometry, and the specific ligand environment. Research in this area often combines experimental techniques like electronic (UV-Vis) spectroscopy and magnetic susceptibility measurements with theoretical calculations to build a comprehensive understanding.
While specific research focusing exclusively on this compound is limited, studies on closely related thiazole derivatives provide valuable insights into the expected behavior. For instance, the coordination of metal ions to azo dyes derived from 2-amino-4,5-dimethylthiazole has been investigated to understand their resulting electronic spectra and magnetic moments. scirp.org
Electronic Properties
The electronic spectra of coordination compounds are characterized by electronic transitions between different energy levels. These transitions, observed as absorption bands in UV-Visible spectroscopy, typically fall into two main categories: d-d transitions and charge-transfer transitions. fizika.si The appearance of new absorption bands in the visible region for a metal complex, which are absent in the free ligand's spectrum, is a clear indication of coordination. scirp.orgresearchgate.net
In a study on metal complexes of a thiazoylazo dye, new absorption bands appeared in the visible region of the spectrum upon coordination, confirming the interaction between the metal ions and the ligand. scirp.org For a Copper(II) complex in this study, the observed transitions were consistent with a Jahn-Teller distorted octahedral geometry. scirp.org The electronic spectra of metal complexes can be complex, and computational methods like Time-Dependent Density Functional Theory (TD-DFT) and Ligand Field DFT are sometimes employed to help interpret the experimental results. rsc.org
Magnetic Properties
The magnetic properties of coordination compounds are determined by the number of unpaired electrons in the d-orbitals of the central metal ion. libretexts.orglibretexts.org Compounds with no unpaired electrons are classified as diamagnetic and are repelled by a magnetic field, whereas compounds with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field. libretexts.orglibretexts.org
Magnetic susceptibility measurements are used to determine the effective magnetic moment (μeff), which provides direct evidence of the number of unpaired electrons and, by extension, the geometry and spin state of the complex. fizika.siiitk.ac.inlibretexts.org For example, in a series of coordination compounds involving a thiazoylazo dye ligand, the magnetic moment for a Cu(II) complex was found to be 1.98 Bohr Magnetons (BM), which is indicative of a tetragonally distorted octahedral geometry for a d⁹ configuration. scirp.org In the same study, a Co(II) complex exhibited a magnetic moment of 2.26 BM, suggesting a square planar geometry. scirp.org
In more complex systems, such as polynuclear coordination compounds, magnetic interactions between metal centers can occur. These interactions can be ferromagnetic (alignment of spins) or antiferromagnetic (anti-parallel alignment of spins). mdpi.com For example, studies on copper(II) complexes with 1,3,4-thiadiazole (B1197879) derivatives revealed varied magnetic behaviors, ranging from simple paramagnetism to systems with significant antiferromagnetic exchange interactions between Cu(II) ions. mdpi.com Similarly, research on trinuclear transition metal complexes with bridging 1,2,4-triazole derivatives showed dominant intramolecular antiferromagnetic interactions. mdpi.com The strength of these interactions is often quantified by the exchange coupling parameter, J. mdpi.com
The following table summarizes the magnetic properties of some illustrative coordination compounds with thiazole-related ligands.
| Compound | Metal Ion | Magnetic Moment (μeff) [BM] | Suggested Geometry | Magnetic Behavior | Reference |
| Thiazoylazo Dye Copper(II) Complex | Cu(II) | 1.98 | Octahedral | Paramagnetic | scirp.org |
| Thiazoylazo Dye Manganese(II) Complex | Mn(II) | 5.92 | Octahedral | Paramagnetic | scirp.org |
| Thiazoylazo Dye Nickel(II) Complex | Ni(II) | 3.11 | Octahedral | Paramagnetic | scirp.org |
| Thiazoylazo Dye Cobalt(II) Complex | Co(II) | 2.26 | Square Planar | Paramagnetic | scirp.org |
| Thiazoylazo Dye Zinc(II) Complex | Zn(II) | - | Square Planar | Diamagnetic | scirp.org |
Medicinal Chemistry Research Involving 4 Thiazolethiol Derivatives Pre Clinical and in Silico Studies
In Vitro Enzyme Inhibition Studies
Derivatives of 4-thiazolethiol have been synthesized and evaluated for their inhibitory effects against a range of clinically relevant enzymes. These preclinical investigations are crucial in identifying lead compounds for the development of novel therapeutic agents.
Inhibition of Cholinesterases (e.g., AChE, BuChE)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. While direct studies on this compound are limited, research on structurally related thioether-containing heterocyclic compounds has shown promise. For instance, a series of 1,2,4-oxadiazole-thioether derivatives were synthesized and tested for their potential to inhibit these enzymes. One particular compound from this series demonstrated more potent inhibition of both AChE and BChE than the positive control, with IC₅₀ values of 0.95 ± 0.42 µM for AChE and 1.49 ± 0.45 µM for BChE. nih.gov Molecular docking studies supported these experimental findings by elucidating the binding interactions of these novel structures with the enzymes. nih.gov
Cyclooxygenase (COX-1, COX-2) and Lipoxygenase (5-LOX) Inhibition
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid pathway, which is implicated in inflammation. plos.org Thiazole (B1198619) and its derivatives have been investigated for their ability to inhibit these enzymes.
Studies on 4-substituted thiazole analogues of the non-steroidal anti-inflammatory drug (NSAID) indomethacin (B1671933) revealed them to be selective inhibitors of COX-2, with only moderate activity against COX-1. drugbank.com Specifically, certain analogues exhibited potent COX-2 inhibition with IC₅₀ values as low as 0.3 nM. drugbank.com
Other research has focused on developing dual inhibitors of COX and 5-LOX to achieve a broader anti-inflammatory effect with potentially fewer side effects. Some 5-arylidene-4-thiazolidinone derivatives were identified as dual COX-1/5-LOX inhibitors, with IC₅₀ values in the micromolar range. drugbank.com For example, compounds 16a and 16b were found to be dual COX-1/LOX inhibitors with IC₅₀ values of 158 µM/116 µM and 125 µM/125.9 µM, respectively. drugbank.com
Furthermore, 4-hydroxythiazoles have been identified as potent and selective inhibitors of 5-lipoxygenase, with some 5-phenyl derivatives showing IC₅₀ values of less than 1 µM in vitro. nih.gov These compounds were found to be active against 5-lipoxygenase in both intact rat polymorphonuclear leukocytes and human whole blood, while showing only weak activity against COX and other lipoxygenases. nih.gov A novel 4-piperidone-based thiazole derivative, (Z)-2-(2-(3-methyl-2,6-diphenylpiperidin-4-ylidene)hydrazinyl)-4-(4-nitrophenyl)thiazole (R4), also demonstrated significant lipoxygenase inhibition with an IC₅₀ of 26.65 ± 0.16 μM. nih.gov
| Compound Class | Target Enzyme(s) | Key Findings (IC₅₀ values) | Reference |
| 4-Substituted Thiazole Analogues | COX-2 | Potent and selective inhibition (e.g., 0.3 nM, 1 nM, 7 nM for specific analogues). | drugbank.com |
| 5-Arylidene-4-Thiazolidinones | COX-1 / 5-LOX | Dual inhibition (e.g., 125-158 µM for COX-1, 116-126 µM for 5-LOX). | drugbank.com |
| 4-Hydroxythiazoles | 5-LOX | Potent and selective inhibition (<1 µM for 5-phenyl derivatives). | nih.gov |
| 4-Piperidone-based Thiazole (R4) | Lipoxygenase | Significant inhibition (26.65 ± 0.16 μM). | nih.gov |
| Thiazole Derivatives (Comp. 1 & 2) | COX-2 | Potent inhibition of PGE2 production (9.01±0.01µM and 11.65±6.20µM). | nih.gov |
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
DPP-IV is a serine protease that deactivates incretin (B1656795) hormones, such as GLP-1, which are crucial for glucose homeostasis. frontiersin.orgmdpi.com Consequently, DPP-IV inhibitors are a class of oral anti-diabetic drugs. nih.govmdpi.com Research into thiazole-containing structures has identified potential DPP-IV inhibitors.
A study of 3-(benzo[d]thiazol-2-yl)-2-aryl thiazolidin-4-ones found that twelve of the sixteen compounds tested exhibited DPP-IV inhibition with IC₅₀ values in the nanomolar range. nih.gov The most potent compound, 3-(6-OCF₃-benzo[d]thiazol-2-yl)-2-(2,6-2F-phenyl thiazolidin-4-one, had an IC₅₀ of 12 ± 0.5 nM, which was more effective than the standard drug, sitagliptin. nih.gov
In a different study, a series of triazolo[5,1-c] nih.govresearchgate.netnih.govtriazine derivatives were designed and synthesized as potential DPP-IV inhibitors. nih.gov The most promising compound from this series showed an IC₅₀ of 28.05 μM for DPP-4 and demonstrated selectivity over related enzymes like DPP-8 and DPP-9. nih.gov
| Compound Class | Key Findings (IC₅₀ values) | Reference |
| 3-(Benzo[d]thiazol-2-yl)-2-aryl thiazolidin-4-ones | Potent inhibition, with the best compound showing an IC₅₀ of 12 ± 0.5 nM. | nih.gov |
| Triazolo[5,1-c] nih.govresearchgate.netnih.govtriazine Derivatives | Moderate inhibition, with the most promising compound having an IC₅₀ of 28.05 μM. | nih.gov |
Xanthine (B1682287) Oxidase and Other Enzyme Inhibition Assays
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.comsemanticscholar.org Elevated levels of uric acid can lead to gout, making XO a significant therapeutic target. nih.gov The established XO inhibitor, febuxostat, notably contains a thiazole ring in its structure. mdpi.comscience.gov
Research into novel thiazole-containing compounds has identified potent XO inhibitors. A study on thiazolo-pyrazolyl derivatives revealed several compounds with promising XO inhibitory activity, with IC₅₀ values ranging from 6.5 to 9 µM. nih.gov Molecular docking studies supported these findings, indicating significant interactions with the enzyme's active site. nih.gov Another investigation into 2-(indol-5-yl)thiazole derivatives identified a compound with a highly potent XO inhibitory activity, showing an IC₅₀ value of 3.5 nM. umsu.ac.ir
Beyond XO, derivatives of 1,3,4-thiadiazole (B1197879) have been explored as inhibitors of other enzymes, such as α-glucosidase, which is relevant for managing diabetes. umich.edu In one study, several 1,3,4-thiadiazole-bearing Schiff base analogues showed excellent α-glucosidase inhibition, with IC₅₀ values as low as 1.10 ± 0.10 μM, significantly more potent than the acarbose (B1664774) standard. umich.edu
In Vitro Anti-proliferative and Cytotoxicity Investigations
A significant area of research for this compound derivatives is their potential as anticancer agents. Numerous studies have evaluated the cytotoxic and anti-proliferative effects of these compounds against a variety of human cancer cell lines.
Growth Inhibition Studies on Human Cancer Cell Lines (e.g., MDA-MB-231, HeLa, KG1a, HepG-2, HCT-116, U-937)
Derivatives of thiazole and its bioisostere, thiadiazole, have demonstrated significant growth-inhibitory effects across a panel of human cancer cell lines.
Breast Cancer (MDA-MB-231): The triple-negative breast cancer cell line MDA-MB-231 has been a frequent target. One study on 1,2,4-triazole-3-thiol derivatives found that certain compounds selectively inhibited the viability of MDA-MB-231 cells. semanticscholar.orgumsu.ac.ir Fused triazolothiadiazoles also showed potent, low micromolar IC₅₀ values against MDA-MB-231 cells. nih.govnih.gov A series of 1,3,4-thiadiazole derivatives were synthesized, with the most active compound against MDA-MB-231 showing an IC₅₀ of 53.4 µM. nih.govnih.gov
Cervical Cancer (HeLa): Fused triazolothiadiazole compounds were also found to inhibit the growth of HeLa cells with low micromolar IC₅₀ values. nih.govnih.gov In another study, newly synthesized azo-Schiff base derivatives were tested against HeLa cells, with one compound exhibiting an IC₅₀ value of 120.0 µM. banglajol.info
Leukemia (KG1a, U-937): The acute myeloid leukemia (AML) cell line KG1a and the histiocytic lymphoma cell line U-937 have also been subjects of investigation. Fused triazolothiadiazoles demonstrated growth-inhibitory activity against KG1a cells. nih.gov Derivatives of 3-substituted benzo nih.govgoogle.comimidazo[1,2-d] nih.govresearchgate.netnih.govthiadiazole showed considerable activity in U937 cells, with IC₅₀ values ranging from 0.24 to 1.72 μM. researchgate.net These compounds were found to induce apoptosis in the leukemia cell lines. researchgate.net
Liver Cancer (HepG-2): Thiazole derivatives have shown efficacy against the hepatocellular carcinoma cell line HepG-2. nih.gov In one study, a series of new pyrazole-based 1,3,4-thiadiazoles were evaluated, with some compounds showing significant anticancer activity against HepG-2 cells. researchgate.net Another study on thiadiazole-thiazole hybrids identified compounds with promising activity against the HepG2-1 cell line, with the most potent having an IC₅₀ of 0.69 ± 0.41 µM, which was comparable to the standard drug doxorubicin. oatext.com
Colon Cancer (HCT-116): The colorectal carcinoma cell line HCT-116 has been used to screen bithiazole derivatives, with two compounds showing particularly potent anticancer activity. mdpi.com Additionally, some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives displayed good antiproliferation activity against HCT-116 cells.
| Cell Line | Compound Class | Key Findings (IC₅₀/GI₅₀ values) | Reference(s) |
| MDA-MB-231 | Fused Triazolothiadiazoles | Low micromolar activity. | nih.govnih.gov |
| 1,3,4-Thiadiazole Derivatives | 53.4 µM - 78.6 µM. | nih.gov | |
| Sulfanilamide-Thiazolidinone Hybrids | 17.45 µM. | frontiersin.org | |
| HeLa | Fused Triazolothiadiazoles | Low micromolar activity. | nih.govnih.gov |
| Azo-Schiff Base Derivatives | 120.0 µM. | banglajol.info | |
| KG1a | Fused Triazolothiadiazoles | Low micromolar activity. | nih.gov |
| Ciprofloxacin Derivative (4-DMOCP) | Time-dependent apoptosis induction. | nih.gov | |
| HepG-2 | Thiazole Derivatives | IC₅₀ = 7.26 ± 0.44 μM for compound 4c. | nih.gov |
| Thiadiazole-Thiazole Hybrids | 0.69 ± 0.41 µM. | oatext.com | |
| Pyrazoline-based 1,3,4-Thiadiazoles | IC₅₀ = 84.9 ± 5.9 µM. | researchgate.net | |
| HCT-116 | Bithiazole Derivatives | Potent activity, some exceeding doxorubicin. | mdpi.com |
| 3-Oxo-imidazolidin-2-thione Derivatives | 72.46 µg/ml - 82.36 µg/ml. | ||
| Thymol Derivatives | DT1 showed IC₅₀ ~0.08 μg/mL. | ||
| U-937 | Benzoimidazo-thiadiazole Derivatives | 0.24 to 1.72 μM. | researchgate.net |
In Vitro Antimicrobial Research
Antibacterial Activity against Gram-Positive and Gram-Negative Strains
Derivatives of this compound have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria. The thiazole nucleus is a component of several FDA-approved antibiotics, including certain cephalosporins.
In vitro screening of novel thiazolidin-4-one derivatives revealed a range of antibacterial efficacy. One study tested a series of these compounds against Pseudomonas aeruginosa (Gram-negative), Salmonella typhi (Gram-negative), and Staphylococcus aureus (Gram-positive). nanobioletters.com Several derivatives exhibited potent activity, with some chloro-substituted compounds showing moderate to maximum growth inhibition against all tested strains. nanobioletters.com Conversely, the presence of electron-donating groups like methyl and methoxy (B1213986) on the phenyl ring was found to decrease the antibacterial activity. nanobioletters.com
Another study focused on 2-[(4,5-diphenylthiazol-2-yl)imino]thiazolidin-4-one derivatives and reported their minimum inhibitory concentrations (MIC) against a panel of bacteria. scielo.br Compound 4b was the most active against all tested bacterial species, showing a MIC of 62.5 µg/ml against Klebsiella pneumoniae. scielo.br Compound 4c was most effective against Escherichia coli, with a MIC value below 31.25 µg/ml. scielo.br These findings underscore the potential of the thiazolidine-4-one scaffold in developing new antibacterial agents.
A broader review of thiazole derivatives confirms their consistent antibacterial action. Various series have shown excellent activity against both Gram-positive and Gram-negative bacteria, in some cases exceeding the potency of reference drugs. biointerfaceresearch.com
| Compound/Derivative Class | Bacterial Strain | Activity/MIC | Reference |
|---|---|---|---|
| Thiazolidin-4-one derivative (Compound 4b ) | Klebsiella pneumoniae | 62.5 µg/ml | scielo.br |
| Thiazolidin-4-one derivative (Compound 4c ) | Escherichia coli | <31.25 µg/ml | scielo.br |
| Chloro-substituted thiazolidin-4-ones | P. aeruginosa, S. typhi, S. aureus | Moderate to maximum inhibition | nanobioletters.com |
| Thiazole derivatives (General) | Gram-positive & Gram-negative bacteria | Excellent activity reported | biointerfaceresearch.com |
Antifungal and Anti-Candida Activity
The this compound scaffold is a promising foundation for the development of new antifungal agents, particularly against opportunistic pathogens like Candida species.
Thiazolidin-4-one derivatives have been evaluated for their in vitro antifungal properties. A study screening these compounds against Candida albicans found that several derivatives, especially those with chloro-substitutions, exhibited significant antifungal activity. nanobioletters.com In contrast, derivatives with a nitro group showed no activity. nanobioletters.com
Research into 2-amino-4,5-diarylthiazole derivatives has also yielded promising results. One synthesized compound, 5a8 , demonstrated anti-Candida albicans activity with a Minimum Inhibitory Concentration (MIC₈₀) of 9 μM, which is comparable to the standard antifungal drug fluconazole. mdpi.com Molecular docking studies for this compound suggested that its mechanism of action might involve the inhibition of key fungal enzymes such as glutamine-fructose-6-phosphate amidotransferase (GFAT), protein kinase (Yck2), heat-shock protein 90 (Hsp90), or lanosterol (B1674476) 14α-demethylase (CYP51). mdpi.com
Other related heterocyclic structures have also shown potent anti-Candida effects. A small molecule, SM21 , was identified as a highly potent antifungal with MIC values ranging from 0.2 to 1.6 µg/ml against various Candida species and was also effective against biofilms. plos.org Thiazolylhydrazone derivatives have also been reported to have anti-Candida albicans activity, with MICs in the range of 0.125–16.0 μg/mL. nih.gov
| Compound/Derivative Class | Fungal Strain | Activity/MIC | Reference |
|---|---|---|---|
| 2-amino-4,5-diarylthiazole (Compound 5a8 ) | Candida albicans | MIC₈₀ = 9 μM | mdpi.com |
| Thiazolylhydrazone derivatives | Candida albicans | 0.125–16.0 µg/mL | nih.gov |
| Small Molecule SM21 | Candida spp. | 0.2–1.6 µg/ml | plos.org |
| Thiazolidin-4-one derivative (Compound 4f ) | Candida glabrata | 31.25 µg/ml | scielo.br |
Antiviral and Leishmanicidal Activity
The therapeutic potential of this compound derivatives extends to antiviral and antiparasitic applications, including activity against influenza viruses and Leishmania parasites.
In the realm of antiviral research, novel aminothiazole derivatives have been synthesized and evaluated. A compound bearing a 4-trifluoromethylphenyl substituent on the thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, with efficacy comparable to the established antiviral drugs oseltamivir (B103847) and amantadine. nih.gov Furthermore, a series of 1,3,4-thiadiazole derivatives, which share a related heterocyclic core, were tested against the Tobacco Mosaic Virus (TMV). mdpi.com Several of these compounds showed excellent protective activity. Notably, compound E₂ had an EC₅₀ of 203.5 μg/mL, proving to be more potent than the commercial agent ningnanmycin (B12329754) (EC₅₀ = 261.4 μg/mL). mdpi.com
In the context of leishmaniasis, a neglected tropical disease, derivatives containing the thiazole scaffold have shown promising leishmanicidal effects. In an in vivo study using a Leishmania tropica infection model in BALB/c mice, thiadiazine thione derivatives were assessed. nih.gov Compound C5 was particularly effective, achieving a 61.78% reduction in lesion size and a significant decrease in the parasite load. nih.gov Other studies on guanidine (B92328) and betulin (B1666924) derivatives have also highlighted the potential for developing new leishmanicidal agents, with some compounds showing activity against both the promastigote and amastigote forms of the parasite. unesp.brmdpi.com
Structure-Activity Relationship (SAR) Studies via Molecular Design
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have been crucial in guiding the molecular design of more potent and selective agents.
SAR analyses of various thiazole-based compounds have revealed key structural features that determine their antimicrobial efficacy. For a series of 4-thiazolidinone-umbelliferone hybrids, it was found that a trimethoxy substitution on the phenyl ring was essential for their cytotoxic potential against cancer cell lines. researchgate.net In another study on thiazolidin-4-one derivatives, the nature of the substituent on the phenyl ring was shown to be critical for antibacterial activity. nanobioletters.com The presence of a chloro group at the phenyl ring resulted in moderate to maximum growth inhibition against tested bacterial strains. nanobioletters.com Conversely, the substitution with electron-donating groups, such as methyl and methoxy, led to a decrease in activity. nanobioletters.com
For 4-(quinolin-3-yl)-1-(thiazol-2-yl)-amino-azetidin-2-one derivatives, SAR studies indicated that substitution at the R² position was associated with increased antibacterial activity. mdpi.com Furthermore, electron-donating groups at both R¹ and R² positions were linked to antifungal activity. mdpi.com In the case of thiourea (B124793) derivatives designed as dual inhibitors of HIV-1 capsid and human cyclophilin A, SAR studies combined with molecular docking were used to identify optimal compounds for future development. nih.gov These studies help to build a rational basis for modifying lead compounds to enhance desired properties and reduce off-target effects.
In silico Drug Discovery and Lead Optimization
In silico methods, which utilize computational modeling and simulations, have become an indispensable part of modern drug discovery and are widely applied to the study of this compound derivatives. nih.govlongdom.orgnih.govresearchgate.net These techniques accelerate the process of identifying and optimizing lead compounds by predicting their biological activity, pharmacokinetic properties, and potential toxicity.
The drug discovery pipeline often begins with target identification and validation, followed by hit discovery and lead optimization. nih.gov In silico tools are employed at every stage. For instance, ligand-based pharmacophore modeling has been used to screen large databases for novel 1,3,4-thiadiazole derivatives with potential inhibitory effects on Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. mdpi.com This approach led to the identification of six promising compounds with favorable docking scores and drug-likeness. mdpi.com
Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a molecule to its target protein. This method was used to investigate how 2-amino-4,5-diarylthiazole derivatives might exert their anti-Candida activity, suggesting interactions with key fungal enzymes. mdpi.com
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the chemical structure of compounds with their biological activity. longdom.org 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been performed on triazole derivatives to develop models that can predict their antifungal activity against Cryptococcus neoformans. researchgate.net Such models are valuable for designing new molecules with enhanced potency.
Once a lead compound is identified, in silico tools are crucial for lead optimization. nih.govfrontiersin.org This involves modifying the lead structure to improve its activity, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. longdom.org By predicting these properties computationally, researchers can prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources.
Virtual Screening and Ligand-Based Drug Design (LBDD)
Ligand-based drug design (LBDD) is a computational strategy employed when the three-dimensional structure of a biological target is unknown, but a set of molecules (ligands) with known activity towards that target is available. ijrpr.combiointerfaceresearch.com This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. biointerfaceresearch.com
Virtual Screening in LBDD: Virtual screening is a core component of LBDD, used to search large compound libraries for molecules that are likely to be active against a target of interest. unina.it For a hypothetical campaign involving this compound derivatives, this would involve:
Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a ligand to bind to its target. researchgate.netresearchgate.net If a few active this compound derivatives were identified, a pharmacophore model could be generated from their common features. researchgate.netimist.ma This model then serves as a 3D query to screen databases for other molecules, including novel this compound analogs, that match the required spatial arrangement. unina.it
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that correlate the chemical structure of compounds with their biological activity. helmholtz-hips.denih.gov By analyzing a series of this compound derivatives with varying potencies, a QSAR model could be developed. This model could predict the activity of newly designed, unsynthesized derivatives, helping to prioritize which compounds to synthesize and test. nih.gov Key to building a robust QSAR model is the selection of relevant molecular descriptors that capture electronic, steric, and hydrophobic properties. helmholtz-hips.denih.gov
Structure-Based Drug Design (SBDD) Principles
In contrast to LBDD, structure-based drug design (SBDD) is applicable when the 3D structure of the biological target (typically a protein or enzyme) has been determined, often through techniques like X-ray crystallography or cryo-electron microscopy. journaljpri.com SBDD uses the target's structural information to design ligands with high affinity and selectivity. journaljpri.com
Molecular Docking: The cornerstone of SBDD is molecular docking. This computational technique predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. journaljpri.com If investigating this compound derivatives as inhibitors of a specific enzyme, molecular docking would be used to:
Predict the binding pose of various this compound analogs within the enzyme's active site. nih.govmdpi.com
Estimate the binding affinity (often as a docking score) for each derivative, which helps to rank and prioritize potential inhibitors. ijpsr.com
Analyze the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues. This provides critical insights for optimizing the ligand's structure to enhance binding.
The process is iterative: a compound is docked, the interactions are analyzed, a new derivative is designed to improve these interactions, and the new molecule is then docked and evaluated in a cycle of design and assessment.
Computational Prediction of Drug-Target Interactions
Predicting the interactions between a drug candidate and its biological target is a fundamental goal of computational medicinal chemistry. journaljpri.com This field leverages a variety of methods, including those used in LBDD and SBDD, as well as more advanced techniques, to forecast these crucial molecular events.
Machine Learning and AI: Modern approaches increasingly use machine learning and deep learning to predict drug-target interactions (DTIs). journaljpri.com These models can be trained on vast datasets containing known drug-target pairs and their interaction affinities. journaljpri.com For this compound derivatives, such a model could predict potential new targets for the scaffold or estimate the binding affinity for a known target with greater accuracy than traditional scoring functions.
Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into:
The stability of the ligand-protein complex.
The flexibility of the protein's binding site and how it might adapt to the ligand (induced fit).
A more accurate calculation of binding free energy, which is a better indicator of binding affinity than docking scores alone.
For a promising this compound derivative identified through docking, an MD simulation would be a crucial next step to validate the stability of its binding mode and refine the understanding of its interaction with the target.
While direct research on this compound is limited, the established computational frameworks for related thiazole compounds demonstrate a clear and powerful path forward for future investigations into this specific chemical scaffold.
Future Directions and Emerging Research Avenues for 4 Thiazolethiol
Integration of Artificial Intelligence and Machine Learning in 4-Thiazolethiol Discovery
The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the discovery and development of this compound-based compounds. researchgate.netjsr.orgnih.gov Machine learning (ML) algorithms are becoming indispensable tools for accelerating the design-synthesize-test cycle, offering predictive power that reduces reliance on costly and time-consuming empirical methods. researchgate.netmednexus.org
Predictive Modeling and Virtual Screening: AI-driven platforms can analyze vast chemical databases to identify and prioritize novel thiazole (B1198619) derivatives as potential drug candidates. researchgate.net By developing Quantitative Structure-Activity Relationship (QSAR) models, researchers can use machine learning to effectively predict how structural modifications to the thiazole scaffold will impact biological activity. researchgate.net For instance, ML models have been successfully employed to predict the inhibitory activity of thiazole derivatives against specific targets, such as estrogen receptors, aiding in the discovery of new anticancer leads. researchgate.netresearchgate.net These models can assess a compound's likely efficacy, pharmacokinetics, and toxicity profiles early in the discovery phase, significantly reducing late-stage failures. researchgate.net
Synthesis Planning and Automation: AI is also transforming chemical synthesis. mdpi.com Retrosynthesis prediction tools, powered by deep learning, can propose viable and efficient synthetic routes to complex thiazole-containing molecules, often identifying novel pathways that a human chemist might overlook. preprints.orgengineering.org.cn These AI systems learn from extensive reaction databases to recommend optimal reagents and conditions. mdpi.compreprints.org Furthermore, AI can be integrated with robotic lab platforms to enable automated synthesis, reducing the repetitive and hazardous work for chemists and allowing for high-throughput experimentation to optimize reaction yields. mdpi.com This automation accelerates the entire process from molecular design to the production of the target compound. nih.gov
De Novo Design: Generative AI models are capable of de novo design, creating entirely new molecular structures with desired properties. nih.govtaylorfrancis.com By providing the models with specific parameters for a target, such as a protein's binding pocket, these algorithms can generate novel thiazole-based molecules optimized for high binding affinity and specificity. researchgate.nettaylorfrancis.com This approach expands the accessible chemical space far beyond existing compound libraries, opening the door to innovative therapeutics. engineering.org.cn
Sustainable Synthesis Routes for this compound and Derivatives
In response to growing environmental concerns, green chemistry principles are increasingly being applied to the synthesis of thiazole derivatives. ijnc.irscitechnol.com The focus is on developing eco-friendly processes that minimize waste, reduce energy consumption, and avoid hazardous substances. scitechnol.comscientificupdate.com
Biocatalysis: A significant advancement in sustainable synthesis is the use of biocatalysts. Enzymes and whole-cell systems offer high selectivity and operate under mild conditions, often in aqueous media. For the synthesis of thiazole derivatives, lipases have been used as effective and environmentally friendly catalysts for the condensation of aryl ethanones and thioamides. rsc.org Chitosan-based hydrogels have also been developed as recyclable, eco-friendly biocatalysts for synthesizing novel thiazoles, demonstrating high yields and stability for reuse across multiple reaction cycles. mdpi.comnih.govacs.orgnih.gov
Energy-Efficient Methodologies: To enhance reaction efficiency and reduce energy input, researchers are exploring methods like ultrasound irradiation. rsc.orgnih.gov Ultrasonic assistance can accelerate reaction rates, shorten reaction times, and improve product yields in the synthesis of thiazole derivatives, often under ambient temperature and pressure. rsc.orgacs.org This approach aligns with the green chemistry principle of designing for energy efficiency. scitechnol.com
Greener Solvents and Reagents: A core tenet of sustainable synthesis is the replacement of volatile and toxic organic solvents with greener alternatives, such as water. rsc.orgsynthiaonline.com Research efforts are focused on developing synthetic routes for thiazoles that proceed efficiently in aqueous systems. rsc.org Additionally, there is a move towards using less hazardous reagents and designing reactions with high atom economy, ensuring that a maximum proportion of the starting materials is incorporated into the final product, thereby minimizing waste. scitechnol.com Software tools are now available that can help chemists design pathways that avoid toxic molecules and prioritize the use of safer, more sustainable building blocks. synthiaonline.com
Novel Bio-applications beyond Current Medicinal Chemistry Paradigms
The unique chemical properties of the this compound scaffold are being leveraged for innovative biological applications that extend beyond its traditional role in drug development. These emerging areas include advanced biosensing and cellular bio-imaging.
Electrochemical Biosensors: The thiol group (-SH) in this compound and its derivatives provides a robust anchor for immobilization onto gold surfaces, a common platform for electrochemical biosensors. nih.gov This property is exploited to create self-assembled monolayers (SAMs) that act as the sensing interface. nih.gov These "aptasensors" can be designed with specific receptor molecules, such as aptamers (single-stranded DNA or RNA), that bind to a target analyte. mdpi.com Upon binding, a measurable change in the electrical signal occurs. mdpi.com This technology is being developed for the rapid, low-cost, and point-of-care detection of pathogens, such as SARS-CoV-2, and other biomarkers, offering high sensitivity and a wide dynamic range. mdpi.com The stability and signaling properties of these sensors can be fine-tuned by modifying the thiol-anchoring group. nih.gov
Fluorescent Probes for Bio-imaging: Thiol-containing compounds are crucial for developing fluorescent probes used in bio-imaging. These probes are designed to react selectively with specific biological molecules, leading to a change in fluorescence that can be visualized in living cells and tissues. mdpi.commdpi.com Probes incorporating a thiol-reactive group can detect and quantify important biothiols like glutathione (B108866) (GSH), which plays a critical role in cellular redox homeostasis. mdpi.com Imbalances in GSH levels are linked to numerous diseases, making its detection vital for understanding disease pathology. mdpi.com Researchers are developing novel probes with properties like large Stokes shifts and low cytotoxicity for real-time imaging in biological systems. frontiersin.org These tools are invaluable for studying cellular processes and for the potential development of diagnostic agents. rsc.orgnih.gov
Advanced Material Science Applications of this compound Scaffolds
The versatility of the this compound structure is being harnessed in material science to create functional materials with tailored properties for a range of applications, from corrosion inhibition to organic electronics.
Corrosion Inhibitors: Thiazole and triazole derivatives containing a thiol group have demonstrated significant efficacy as corrosion inhibitors for various metals and alloys, including mild steel and copper. niscpr.res.inscispace.commdpi.comresearchgate.net These molecules adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents in acidic environments. scispace.comresearchgate.netajchem-a.com The heterocyclic ring, with its π-electrons and heteroatoms (nitrogen and sulfur), facilitates strong adsorption onto the metal's d-orbitals. scispace.comajchem-a.com Computational studies using Density Functional Theory (DFT) are often employed to understand the adsorption mechanism and correlate the molecular structure of the inhibitor with its performance, guiding the design of more effective inhibitors. niscpr.res.inmdpi.comajchem-a.com
Organic Polymers for Electronics: The thiazole scaffold is an attractive building block for the synthesis of conjugated polymers used in organic electronics. nih.govresearchgate.net By incorporating thiazole units into the polymer backbone, chemists can tune the material's electronic and optical properties. researchgate.netmdpi.com For example, a copolymer based on alternating thiazolothiazole and carbazole (B46965) units has been synthesized for use in high-performance polymer solar cells, demonstrating good charge carrier mobility. nih.gov The synthetic flexibility allows for the creation of a wide range of polymers with varying bandgaps, making them suitable for applications such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). researchgate.netrsc.org The ongoing development of new polymerization techniques continues to expand the library of thiazole-based materials for advanced electronic devices. mdpi.com
Q & A
Q. What are the common synthetic routes for 4-thiazolethiol derivatives, and how are reaction conditions optimized?
- Methodological Answer : this compound derivatives are synthesized via coupling reactions, such as the Pinner reaction or benzamide-thiazole conjugations. For example, ethyl 2-amino thiazole-4-carboxylate reacts with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) in the presence of base catalysts like potassium carbonate. Reaction optimization involves controlling stoichiometry, solvent choice (e.g., DMF), and temperature (room temperature to reflux). Post-synthesis purification is achieved via crystallization (ethanol) or column chromatography .
Q. How is this compound characterized using spectroscopic techniques?
- Methodological Answer : Structural confirmation relies on ¹H NMR (e.g., δ 11.43 ppm for amide protons), mass spectrometry (molecular ion peaks at m/z 125.191 for C₆H₇NS derivatives), and gas chromatography (retention time analysis). Infrared (IR) spectroscopy identifies thiol (-SH) and aromatic C-H stretches. Cross-referencing with databases like NIST ensures accuracy .
Q. What storage protocols ensure stability of thiazole derivatives in experimental settings?
- Methodological Answer : Thiazole derivatives are hygroscopic and light-sensitive. Store at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Use airtight, amber vials with desiccants. Avoid aqueous solutions unless stabilized with antioxidants like BHT .
Advanced Research Questions
Q. How are regioselective functionalization challenges addressed in thiazole ring modifications?
- Methodological Answer : Regioselectivity is controlled by directing groups (e.g., methyl or nitro substituents) and reaction conditions. For example, halogenation at the 5-position of 4-methylthiazole requires Lewis acid catalysts (e.g., AlCl₃). Computational modeling (DFT) predicts reactive sites, while HPLC monitors reaction progress. Conflicting data on substituent effects (e.g., electron-withdrawing vs. donating groups) necessitate iterative optimization .
Q. What methodologies are used to analyze structure-activity relationships (SAR) in thiazole-based anticancer agents?
- Methodological Answer : SAR studies involve synthesizing analogs (e.g., 2-[[(2-methyl-4-thiazolyl)methyl]thio]-benzamide derivatives) and testing against cancer cell lines (e.g., MTT assay). Key parameters include IC₅₀ values, selectivity indices (normal vs. cancerous cells), and molecular docking (e.g., targeting kinase domains). Contradictions in bioactivity data (e.g., efficacy vs. toxicity) require dose-response validation and metabolomics profiling .
Q. How can synthetic byproducts or impurities in thiazole derivatives be identified and minimized?
- Methodological Answer : Byproducts are detected via LC-MS/MS and HPLC-DAD . For example, nitro-group reduction byproducts in 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol synthesis are minimized using inert atmospheres (N₂) and low-temperature reactions. Process Analytical Technology (PAT) tools like in-situ FTIR monitor reaction kinetics. Contradictory purity reports from different labs necessitate harmonized analytical protocols .
Q. What strategies validate the biological activity of thiazole derivatives in complex matrices (e.g., serum)?
- Methodological Answer : Use SPR (Surface Plasmon Resonance) to measure binding affinity in serum-containing buffers. Validate cytotoxicity assays (e.g., apoptosis via flow cytometry) with positive controls (e.g., doxorubicin). Address false positives from matrix interference by pre-treating samples with protein precipitation or solid-phase extraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
